3-Ethoxy-3-oxo-1-[4-(trifluoromethoxy)anilino]-1-propen-1-aminium chloride
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Overview
Description
3-Ethoxy-3-oxo-1-[4-(trifluoromethoxy)anilino]-1-propen-1-aminium chloride is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of an ethoxy group, a trifluoromethoxy group, and an anilino group attached to a propen-1-aminium chloride backbone. It is commonly used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-3-oxo-1-[4-(trifluoromethoxy)anilino]-1-propen-1-aminium chloride typically involves multiple steps, including the formation of the propen-1-aminium chloride backbone and the introduction of the ethoxy and trifluoromethoxy groups. Common synthetic routes may involve:
Formation of the Propen-1-aminium Chloride Backbone: This step often involves the reaction of an appropriate amine with a propen-1-amine precursor under controlled conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction using an ethylating agent.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is typically introduced via a nucleophilic substitution reaction using a trifluoromethoxy-containing reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Including crystallization, distillation, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-3-oxo-1-[4-(trifluoromethoxy)anilino]-1-propen-1-aminium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or other reducing agents.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction Reagents: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst.
Substitution Reagents: Nucleophiles or electrophiles such as halides, alkoxides, and amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Ethoxy-3-oxo-1-[4-(trifluoromethoxy)anilino]-1-propen-1-aminium chloride is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition, protein interactions, and cellular signaling pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Ethoxy-3-oxo-1-[4-(trifluoromethoxy)anilino]-1-propen-1-aminium chloride involves its interaction with molecular targets such as enzymes, receptors, and proteins. The compound may inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Ethoxy-3-oxo-1-[4-(methoxy)anilino]-1-propen-1-aminium chloride: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
3-Ethoxy-3-oxo-1-[4-(fluoro)anilino]-1-propen-1-aminium chloride: Contains a fluoro group instead of a trifluoromethoxy group.
3-Ethoxy-3-oxo-1-[4-(chloro)anilino]-1-propen-1-aminium chloride: Features a chloro group in place of the trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in 3-Ethoxy-3-oxo-1-[4-(trifluoromethoxy)anilino]-1-propen-1-aminium chloride imparts unique chemical and biological properties, such as increased lipophilicity and potential for enhanced biological activity compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[(E)-3-ethoxy-3-oxo-1-[4-(trifluoromethoxy)anilino]prop-1-enyl]azanium;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O3.ClH/c1-2-19-11(18)7-10(16)17-8-3-5-9(6-4-8)20-12(13,14)15;/h3-7,17H,2,16H2,1H3;1H/b10-7+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNNQLSVNQHBQE-HCUGZAAXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C([NH3+])NC1=CC=C(C=C1)OC(F)(F)F.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\[NH3+])/NC1=CC=C(C=C1)OC(F)(F)F.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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